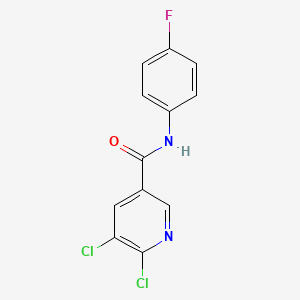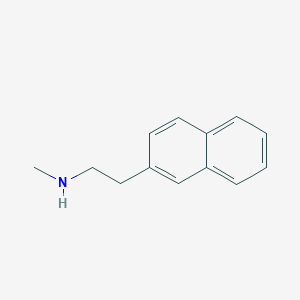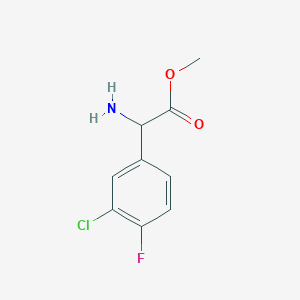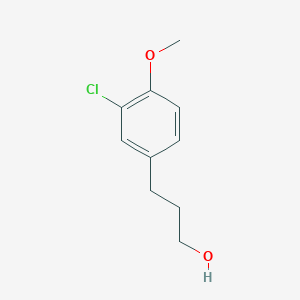
3-(3-Chloro-4-methoxyphenyl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloro-4-methoxyphenyl)propan-1-ol is an organic compound with the molecular formula C10H13ClO2 It is a derivative of phenylpropanol, where the phenyl ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the catalytic hydrogenation of 3-chloro-4-methoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method allows for the efficient production of large quantities of the compound.
化学反応の分析
Types of Reactions
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Substitution: Sodium methoxide (NaOCH3) in methanol or sodium ethoxide (NaOEt) in ethanol.
Major Products Formed
Oxidation: 3-(3-Chloro-4-methoxyphenyl)propanal or 3-(3-Chloro-4-methoxyphenyl)propanoic acid.
Reduction: 3-(3-Chloro-4-methoxyphenyl)propane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(3-Chloro-4-methoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its effects on different biological pathways and its potential as a lead compound for drug development.
Medicine: Due to its structural similarity to certain bioactive molecules, this compound is explored for its potential therapeutic applications. It may serve as a starting point for the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and resins.
作用機序
The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)propan-1-ol depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
3-(3-Chloro-4-methoxyphenyl)propan-1-ol can be compared with other similar compounds, such as:
3-(4-Methoxyphenyl)propan-1-ol: This compound lacks the chlorine atom on the phenyl ring, which may result in different chemical and biological properties.
3-(3-Chloro-4-methoxyphenyl)propan-1-one: This compound has a ketone group instead of an alcohol group, leading to different reactivity and applications.
3-(3-Chloro-4-methoxyphenyl)propanoic acid:
The presence of the chlorine atom and the methoxy group in this compound makes it unique and imparts specific properties that can be exploited in various fields of research and industry.
特性
分子式 |
C10H13ClO2 |
|---|---|
分子量 |
200.66 g/mol |
IUPAC名 |
3-(3-chloro-4-methoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C10H13ClO2/c1-13-10-5-4-8(3-2-6-12)7-9(10)11/h4-5,7,12H,2-3,6H2,1H3 |
InChIキー |
GXENENMAHSGQFY-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CCCO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


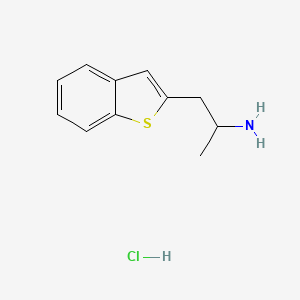

![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
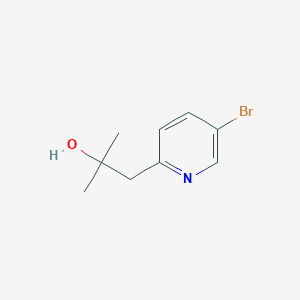
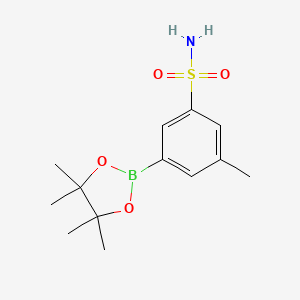
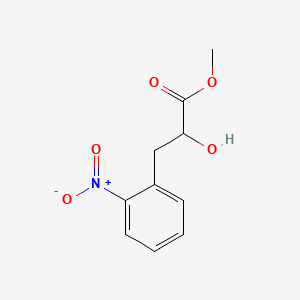
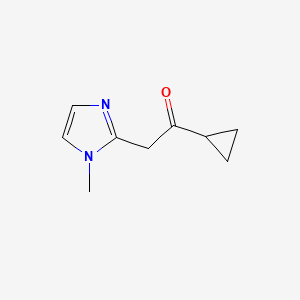
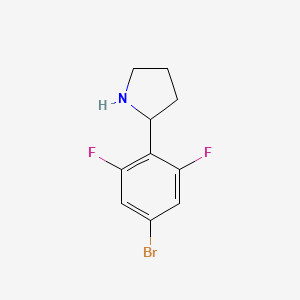

![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
